molecular formula C16H42FNO3 B108558 Tetrabutylammonium fluoride trihydrate CAS No. 87749-50-6

Tetrabutylammonium fluoride trihydrate

Cat. No. B108558
CAS RN: 87749-50-6
M. Wt: 315.51 g/mol
InChI Key: VEPTXBCIDSFGBF-UHFFFAOYSA-M
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Description

Tetrabutylammonium fluoride (TBAF) is a chemical reagent widely used in organic synthesis, particularly in the introduction of fluorine into organic molecules. It serves as a source of fluoride ion, which is a key component in various chemical reactions, including nucleophilic substitutions and deprotections of silyl ethers.

Synthesis Analysis

The synthesis of fluoropyridines via the fluorodenitration reaction is facilitated by TBAF under mild conditions. This reaction is particularly efficient for 2- or 4-nitro-substituted pyridines, while 3-nitropyridines require additional electron-withdrawing groups for the reaction to proceed effectively. TBAF is also used in the synthesis of phosphorus(V) fluorides from phosphorus(V) chlorides, providing a direct conversion and isolation of the fluorides in very good yields .

Molecular Structure Analysis

Although the provided data does not include direct information on the molecular structure of TBAF trihydrate, it is related to tetramethylammonium fluoride tetrahydrate, which has a hydrogen-bonded ionic/water framework. This framework consists of four-coordinated fluoride ions and three-coordinated water molecules, with the tetramethylammonium ions occupying voids within this structure . By analogy, TBAF trihydrate may have a similar hydrogen-bonded structure.

Chemical Reactions Analysis

TBAF is not only used for fluorination reactions but also for promoting regioselective 1,3-cycloaddition of carbanions, leading to the formation of substituted pyrrolidines. In the presence of trifluoroacetic acid, TBAF can catalyze the formation of azomethine ylides, which then undergo cycloaddition to yield different regioisomers . Additionally, TBAF in combination with tetrabutylammonium bromide and cesium fluoride can catalyze the trifluoromethylation and cyclization of o-aralkynylaryl aldehydes to produce trifluoromethyl group-containing phthalans .

Physical and Chemical Properties Analysis

TBAF is known to be hygroscopic and can form stable hydrates. The semi-molten mixture of tetrabutylammonium bromide and an alkali metal fluoride is an efficient reagent system for the synthesis of organofluorine compounds through fluoride-ion exchange with organohalides. This system offers a convenient alternative to anhydrous TBAF for the preparation of organofluorine compounds . The hydrates of related compounds, such as tetramethylammonium fluoride, have been studied, revealing complex solid-liquid relationships and the importance of stoichiometry and temperature in the formation and stability of these hydrates .

Scientific Research Applications

Deprotection and Transesterification in Nucleotide Triesters

Tetrabutylammonium fluoride is effective in removing protective groups from nucleotides and exchanging them with other groups, offering a route to various phosphate esters. It's particularly useful in the synthesis of unique nucleotide analogues, although conditions can affect the outcomes (Ogilvie & Beaucage, 1979).

Synthesis of 5-Substituted 1H-Tetrazoles

Acting as a catalyst in the cycloaddition reaction of organic nitriles with trimethylsilyl azide, Tetrabutylammonium fluoride aids in forming 5-substituted 1H-tetrazoles under solventless conditions, providing high yields under mild conditions (Amantini et al., 2004).

Fluoride Source for Silicon-Carbon Bond Cleavage

It serves as a fluoride source for cleaving silicon-carbon bonds, creating carbanions that couple with various electrophiles. It offers advantages over other fluoride sources due to its anhydrous nature, solubility, and lower basicity (Pilcher & DeShong, 1996).

Deprotection of Vinyl Bromides

Tetrabutylammonium fluoride is a mild and efficient base for dehydrobromination of vinyl bromides, converting them to terminal acetylenes with high yield, showing tolerance to water presence (Okutani & Mori, 2007).

Purification of Oligoribonucleotides

It has been used in the purification process of chemically synthesized RNA, improving the synthesis quality and yield, and proving effective in biologically active RNA production (Sproat et al., 1995).

Catalysis in Organic Synthesis

Tetrabutylammonium fluoride is a catalyst for the addition of trialkylsilylalkynes to aldehydes, ketones, and trifluoromethyl ketones, showing good yields and tolerating a variety of aryl functional groups (Chintareddy et al., 2011).

Opening of Epoxides with Thiols

It catalyzes the opening of epoxides with thiols, producing β-hydroxy thioethers with high yields and regioselectivity (Albanese, Landini, & Penso, 1994).

Synthesis of Cellulose Acetate

The solvent dimethyl sulfoxide/tetrabutylammonium fluoride trihydrate is used for acetylation of cellulose, producing cellulose acetate with varying degrees of substitution, impacted by the concentration of Tetrabutylammonium fluoride (Ass, Frollini, & Heinze, 2004).

Safety And Hazards

TBAF is considered hazardous. It causes severe skin burns and eye damage. It may cause respiratory irritation. It is harmful if swallowed . It is also suspected of causing cancer .

Future Directions

TBAF is a widely used reagent in organic syntheses. It finds practical utility in the removal of silyl protecting groups . The discovery of its anhydrous form made it possible for more nucleophilic fluorination reactions . It also plays an important role in the synthesis of calix arene−carbazole polymers . Future research might provide a means of accessing new [F(HF)n]− species that might be of theoretical and experimental interest .

properties

IUPAC Name

tetrabutylazanium;fluoride;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.FH.3H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;/h5-16H2,1-4H3;1H;3*1H2/q+1;;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPTXBCIDSFGBF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.O.O.O.[F-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H42FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471191
Record name Tetrabutylammonium fluoride trihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabutylammonium fluoride trihydrate

CAS RN

87749-50-6
Record name Tetrabutylammonium fluoride trihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,250
Citations
LA Ramos, E Frollini, A Koschella, T Heinze - Cellulose, 2005 - Springer
… The cellulose solvent dimethylsulfoxide/tetrabutylammonium fluoride trihydrate (TBAFÆ3 … solvent system tetrabutylammonium fluoride trihydrate/ dimethylsulfoxide. Macromol. Biosci. …
Number of citations: 59 link.springer.com
T Heinze, T Lincke, D Fenn, A Koschella - Polymer Bulletin, 2008 - Springer
The cellulose solvent dimethyl sulfoxide (DMSO)/tetrabutylammonium fluoride trihydrate (TBAF) was successfully applied as reaction medium for the synthesis of allyl cellulose by …
Number of citations: 49 link.springer.com
BAP Ass, E Frollini, T Heinze - Macromolecular Bioscience, 2004 - Wiley Online Library
The novel solvent dimethyl sulfoxide (DMSO)/tetrabutylammonium fluoride trihydrate (TBAF · 3H 2 O) was studied for acetylation of linters cellulose. In order to control the degree of …
Number of citations: 103 onlinelibrary.wiley.com
W Schubert, F Bandermann - Die Makromolekulare Chemie …, 1989 - Wiley Online Library
… initiator and tetrabutylammonium fluoride trihydrate and tetrabutylammonium cyanide as catalysts in tetrahydrofuran was investigated. Tetrabutylammonium fluoride trihydrate turned out …
Number of citations: 33 onlinelibrary.wiley.com
GT Ciacco, TF Liebert, E Frollini, TJ Heinze - Cellulose, 2003 - Springer
… Two types of Sisal cellulose were studied as starting material for homogeneous acylation in the solvent dimethyl sulfoxide (DMSO)/tetrabutylammonium fluoride trihydrate (TBAF). The …
Number of citations: 109 link.springer.com
J Fan, Y Liu, Z Zhang, A Wang, L Li… - ChemElectroChem, 2017 - Wiley Online Library
… Sharma24 and Cox25 reported on heating the commercial tetrabutylammonium fluoride trihydrate (TBAF ⋅ 3H 2 O) at 77 C for 15 min, decomposition to tetrabutylammonium bifluoride, …
E Rohleder, T Heinze - Macromolecular symposia, 2010 - Wiley Online Library
… Cellulose was benzylated starting from the dissolved polymer in dimethyl sulfoxide (DMSO)/tetrabutylammonium fluoride trihydrate (TBAF) and heterogeneously in aqueous NaOH as …
Number of citations: 19 onlinelibrary.wiley.com
MA Hussain, T Liebert, T Heinze - Macromolecular rapid …, 2004 - Wiley Online Library
… Recently, the mixture dimethyl sulfoxide (DMSO)/tetrabutylammonium fluoride trihydrate (TBAF) was found to be a very efficient solvent for cellulose, which is increasingly studied as a …
Number of citations: 139 onlinelibrary.wiley.com
CBM Poulie, L Bunch - European Journal of Organic Chemistry, 2017 - Wiley Online Library
… set out to explore a set of nucleophilic fluorides, that is, KHF 2 , SbF 3 , CsF, pyridinium poly(hydrogen fluoride) (PPHF), ammonium fluoride, and tetrabutylammonium fluoride trihydrate (…
K Nozawa-Kumada, K Nakamura, S Kurosu… - Chemical and …, 2019 - jstage.jst.go.jp
… The reaction could also be carried out effectively in air in the presence of tetrabutylammonium fluoride trihydrate (TBAF·3H2O) (entry 5). However, the reaction did not proceed at all in …
Number of citations: 4 www.jstage.jst.go.jp

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